molecular formula C12H12N2O4S B2410317 Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 725691-79-2

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2410317
CAS RN: 725691-79-2
M. Wt: 280.3
InChI Key: NLNCQQCCTAYWHA-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, also known as Methyl HODQ, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Methyl HODQ belongs to the quinazoline family of compounds, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Enzymatic Treatment of Organic Pollutants

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate may be involved in enzymatic processes for the degradation of organic pollutants. Husain and Husain (2007) emphasize the use of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater, highlighting the potential of this compound in facilitating such processes (Husain & Husain, 2007).

Role in Antioxidant Activity

The compound's potential role in antioxidant activity is highlighted by Munteanu and Apetrei (2021), who detail analytical methods for determining antioxidant activity. They discuss various tests based on hydrogen atom transfer, such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, which could be relevant to understanding the antioxidant properties of this compound (Munteanu & Apetrei, 2021).

Applications in Pharmaceutical Synthesis

The compound might be involved in the synthesis of pharmaceuticals, especially concerning its role in the construction of highly substituted carbazole rings, as indicated by Hieda (2017). The study discusses the synthesis and antioxidant activities of carbazole alkaloids and related compounds, hinting at the possible involvement of this compound in such synthetic processes (Hieda, 2017).

properties

IUPAC Name

methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-18-11(17)7-2-3-8-9(6-7)13-12(19)14(4-5-15)10(8)16/h2-3,6,15H,4-5H2,1H3,(H,13,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCQQCCTAYWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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